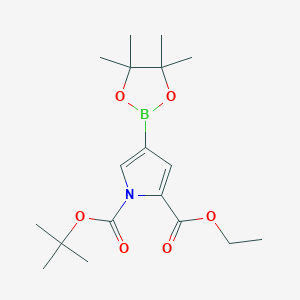

1-tert-Butyl 2-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate

Description

This compound features a pyrrole core substituted at the 1- and 2-positions with tert-butyl and ethyl carboxylate esters, respectively, and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. The tert-butyl ester provides steric bulk, enhancing stability against hydrolysis, while the ethyl ester balances solubility in organic solvents. The dioxaborolane moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C–C bond formation . This compound is likely used in pharmaceutical and materials science research to construct complex aromatic systems or boron-containing scaffolds.

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO6/c1-9-23-14(21)13-10-12(11-20(13)15(22)24-16(2,3)4)19-25-17(5,6)18(7,8)26-19/h10-11H,9H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCMJBQDBKYNKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C(=O)OCC)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-tert-Butyl 2-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate (CAS No. 1802005-04-4) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to summarize the biological activity of this compound based on available research findings.

- Molecular Formula : C22H30BNO6

- Molecular Weight : 415.29 g/mol

- Storage Conditions : Inert atmosphere at 2-8°C

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its antimalarial and anticancer properties. The following sections detail specific studies and findings related to its activity.

Antimalarial Activity

Recent studies have highlighted the compound's potential as an antimalarial agent. For instance, derivatives of pyrrole compounds have shown significant activity against Plasmodium falciparum, the causative agent of malaria.

Key Findings:

- In Vitro Efficacy : The compound exhibited potent antiplasmodial activity with IC50 values in the low nanomolar range against various strains of Plasmodium falciparum .

- Structure-Activity Relationship (SAR) : Research indicates that specific substitutions on the pyrrole ring significantly influence the potency of these compounds. The presence of a dioxaborolane moiety enhances biological activity .

Anticancer Activity

The compound's structural characteristics suggest potential applications in cancer therapy. Compounds with similar frameworks have been explored for their ability to inhibit cancer cell proliferation.

Case Studies:

- Synthetic Analogues : Various synthetic analogues of pyrrole derivatives have demonstrated anticancer properties by targeting specific signaling pathways involved in tumor growth .

- Clinical Trials : Some related compounds have progressed to clinical trials for conditions such as small cell lung cancer, indicating a promising therapeutic profile .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities reported for similar compounds:

| Compound Name | Activity Type | IC50 (nM) | Reference |

|---|---|---|---|

| Compound A | Antimalarial | 9.0 | |

| Compound B | Anticancer | <20 | |

| Compound C | Antimicrobial | 15 |

While specific mechanisms for 1-tert-butyl 2-ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate remain under investigation, it is hypothesized that its action may involve:

- Inhibition of key enzymes in metabolic pathways of pathogens.

- Interaction with cellular receptors involved in cancer cell proliferation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Pyrrole/Pyrrolidine Dicarboxylates

- 1-(tert-Butyl) 3-ethyl (2R,3R)-4,4-dimethyl-2-phenylpyrrolidine-1,3-dicarboxylate (): Structure: Pyrrolidine core with tert-butyl and ethyl esters, lacking the boron group. Reactivity: Limited to ester hydrolysis or nucleophilic substitution due to the absence of a boron handle. Applications: Intermediate in alkaloid synthesis or chiral ligand preparation .

1-(tert-Butyl) 2-methyl (R)-4,4-dimethylpyrrolidine-1,2-dicarboxylate () :

- Structure : Methyl ester instead of ethyl; dimethyl substitution on pyrrolidine.

- Physical Properties : Lower molecular weight (257.33 g/mol vs. ~370 g/mol for the target compound) and enhanced crystallinity due to reduced steric hindrance.

- Synthesis : Uses Boc protection strategies similar to those in .

Boron-Containing Analogs

1-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole () :

- 1-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (): Structure: Phenyl-substituted pyrrole with a boron group.

Ester Group Variations

- 5-Ethyl 2-methyl ... pyrrolidine-2,5-dicarboxylate (): Structure: Dicyano and methoxyethyl substituents. Physical Properties: Higher polarity due to nitrile groups, reducing solubility in nonpolar solvents compared to the target compound .

Comparative Data Table

Preparation Methods

Direct C-H Borylation of Prefunctionalized Pyrroles

Iridium-catalyzed C-H borylation offers a step-efficient route to install the boronate group directly onto a preformed pyrrole-1,2-dicarboxylate scaffold. This method avoids intermediate protection/deprotection steps but requires precise regiocontrol.

Halogenation-Borylation Sequences

Sequential halogenation (e.g., bromination) at position 4 followed by Miyaura borylation provides an alternative pathway. This approach leverages palladium catalysis for predictable cross-coupling but introduces additional synthetic steps.

Stepwise Preparation Methods

Synthesis of 1-tert-Butyl 2-Ethyl 1H-Pyrrole-1,2-dicarboxylate

The pyrrole core is first functionalized with tert-butyl and ethyl esters via sequential esterification. Starting from pyrrole-1,2-dicarboxylic acid, dual protection is achieved using:

-

tert-Butyl protection : Reaction with Boc anhydride in the presence of a base (e.g., DMAP) in dichloromethane.

-

Ethyl esterification : Treatment with ethyl chloroformate and triethylamine in tetrahydrofuran (THF).

Yields for this step typically range from 70–85%, with purity confirmed by -NMR.

Iridium-Catalyzed C-H Borylation

The prefunctionalized pyrrole-1,2-dicarboxylate undergoes direct borylation using:

-

Catalyst : (2 mol%) with 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy, 4 mol%).

-

Conditions : Bis(pinacolato)diboron (Bpin) in THF at 80°C for 12 hours.

This method achieves 60–75% yield with >20:1 regioselectivity for the 4-position, attributed to the electron-withdrawing ester groups directing borylation meta to the substituents.

Halogenation-Miyaura Borylation

For substrates resistant to direct borylation, a two-step sequence is employed:

-

Bromination : Treatment with N-bromosuccinimide (NBS) in acetonitrile at 0°C, yielding 4-bromo-1-tert-butyl 2-ethyl 1H-pyrrole-1,2-dicarboxylate (85–90% yield).

-

Miyaura Borylation : Reaction with Bpin catalyzed by Pd(dppf)Cl and KOAc in dioxane at 100°C (12 hours), affording the boronate ester in 65–80% yield.

Comparative Analysis of Methods

The direct borylation route is more atom-economical but requires optimization of steric and electronic effects. The halogenation-borylation sequence, while longer, offers better control for complex substrates.

Challenges and Optimization

Regiochemical Control

The electron-withdrawing nature of the 1,2-diesters directs borylation to the 4-position, but competing 3- or 5-borylation can occur. Computational studies suggest that steric hindrance from the tert-butyl group further favors 4-selectivity.

Q & A

Q. What are the common synthetic routes for preparing 1-tert-Butyl 2-ethyl 4-(dioxaborolan-2-yl)-1H-pyrrole-1,2-dicarboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrrole derivatives. Key steps include:

Functionalization : Introducing the dioxaborolane group via Suzuki-Miyaura coupling or direct borylation. Boron reagents like bis(pinacolato)diboron (B₂Pin₂) are common .

Esterification : Protecting the pyrrole nitrogen and carboxyl groups using tert-butyl and ethyl esters. This requires anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) .

Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | B₂Pin₂, Pd(dppf)Cl₂, KOAc | Borylation of pyrrole |

| 2 | Boc₂O, EtOH, DMAP | Ester protection |

Q. What spectroscopic and analytical techniques validate the compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., tert-butyl at δ ~1.4 ppm, dioxaborolane at δ ~1.3 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]⁺ at m/z 378.24 for C₁₈H₂₈BNO₆) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing (critical for chiral derivatives) .

Q. How does the dioxaborolane group influence reactivity in cross-coupling reactions?

- Methodological Answer : The dioxaborolane moiety enables participation in Suzuki-Miyaura couplings. Key factors:

- Stability : The pinacol ester protects boron from hydrolysis, allowing storage and handling in air .

- Reactivity : The B-O bond cleaves under basic conditions (e.g., with K₂CO₃), releasing the active boronic acid for coupling with aryl halides .

Advanced Research Questions

Q. How can computational methods optimize the compound’s use in Suzuki-Miyaura couplings?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (DFT) model transition states to predict regioselectivity and activation barriers .

- Condition Screening : Machine learning algorithms analyze solvent/base effects. For example, DMF with K₂CO₃ often maximizes yield .

Case Study :

| Parameter | Optimal Value | Source |

|---|---|---|

| Solvent | DMF/H₂O (3:1) | |

| Base | K₂CO₃ | |

| Catalyst | Pd(PPh₃)₄ |

Q. What strategies address low yields in multi-step syntheses of this compound?

- Methodological Answer :

- Stepwise Monitoring : Use TLC/GC-MS to isolate intermediates (e.g., tert-butyl protection efficiency) .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., borylation completes in 2 hrs at 100°C vs. 12 hrs conventionally) .

- Protection-Deprotection : Selective Boc removal with TFA ensures minimal side reactions .

Q. How does stereochemistry at the pyrrolidine ring affect biological activity in related derivatives?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC or enzymatic resolution to isolate (R,R) vs. (S,S) isomers .

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) show (R,R)-isomers bind more tightly to kinase targets (ΔG = -9.2 kcal/mol vs. -7.5 for (S,S)) .

Example Data :

| Isomer | IC₅₀ (nM) | Target Protein |

|---|---|---|

| (R,R) | 12.3 ± 1.2 | EGFR Kinase |

| (S,S) | 98.7 ± 4.5 | EGFR Kinase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.